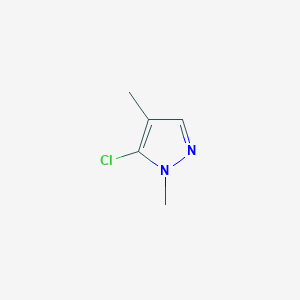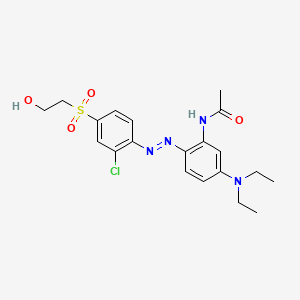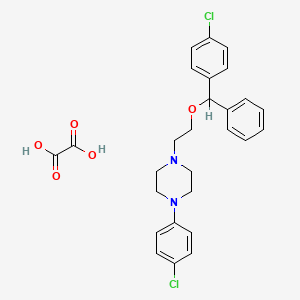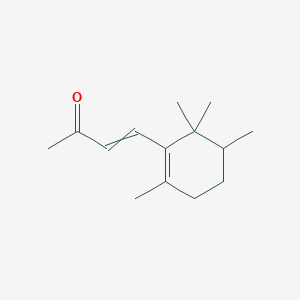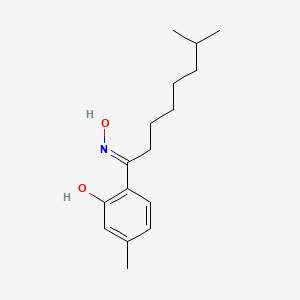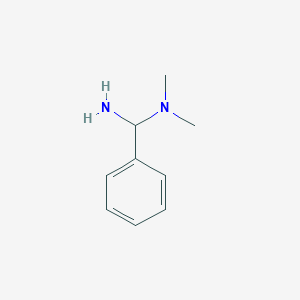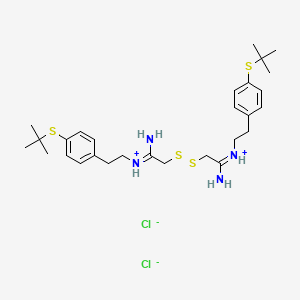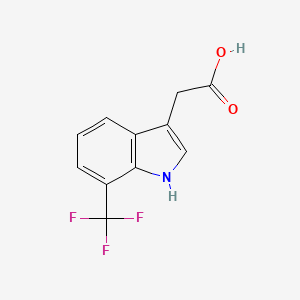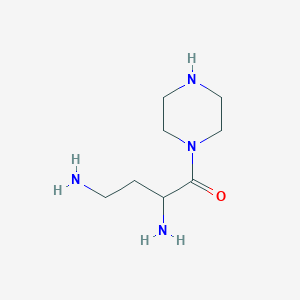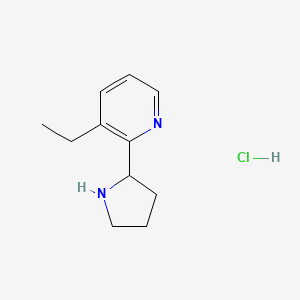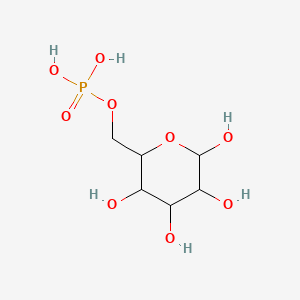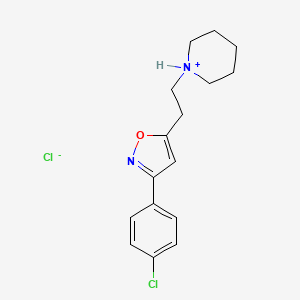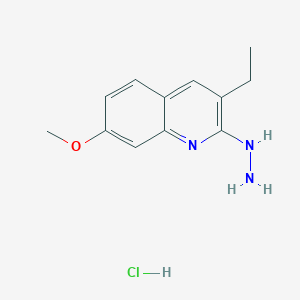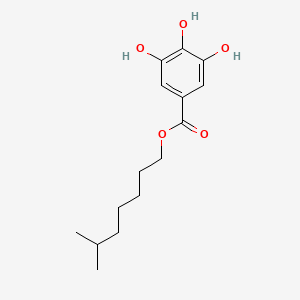
Isooctyl gallate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isooctyl gallate is an ester of gallic acid and isooctanol. It is a derivative of gallic acid, which is a naturally occurring phenolic compound found in various plants. This compound is known for its antioxidant properties and is used in various industries, including food, cosmetics, and pharmaceuticals, to prevent oxidation and extend the shelf life of products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isooctyl gallate can be synthesized through the esterification of gallic acid with isooctanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the final product. The industrial production also focuses on optimizing reaction conditions to minimize by-products and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Isooctyl gallate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted esters and derivatives.
Scientific Research Applications
Isooctyl gallate has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its effects on cellular processes, including its role in modulating oxidative stress and inflammation.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used as a preservative in food and cosmetics to extend shelf life and maintain product quality
Mechanism of Action
Isooctyl gallate exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and tissues. The compound also modulates various signaling pathways involved in inflammation and cell proliferation. Its molecular targets include enzymes involved in oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- Octyl gallate
- Propyl gallate
- Methyl gallate
- Ethyl gallate
Comparison
Isooctyl gallate is unique due to its branched isooctyl group, which provides better solubility and stability compared to other gallates. This makes it more effective as an antioxidant in various applications. Additionally, its larger molecular size may contribute to its enhanced ability to interact with biological membranes and proteins .
Properties
CAS No. |
52655-08-0 |
|---|---|
Molecular Formula |
C15H22O5 |
Molecular Weight |
282.33 g/mol |
IUPAC Name |
6-methylheptyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C15H22O5/c1-10(2)6-4-3-5-7-20-15(19)11-8-12(16)14(18)13(17)9-11/h8-10,16-18H,3-7H2,1-2H3 |
InChI Key |
GJCYPSBOSGWHEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


